![molecular formula C10H9N3O2S B1471806 2-{[6-(噻吩-2-基)嘧啶-4-基]氨基}乙酸 CAS No. 1368448-35-4](/img/structure/B1471806.png)
2-{[6-(噻吩-2-基)嘧啶-4-基]氨基}乙酸
描述
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
噻吩衍生物,包括与“2-{[6-(噻吩-2-基)嘧啶-4-基]氨基}乙酸”相似的化合物,已被证明具有抗菌特性。 这种应用在开发新的抗生素和治疗细菌感染方面至关重要 .
镇痛和消炎用途
结构上与您感兴趣的化合物相关的化合物已证明具有镇痛和消炎活性,表明其在止痛和炎症控制方面的潜在用途 .
抗肿瘤活性
一些噻吩衍生物已被发现能诱导肿瘤细胞的形态和核变化,表明其可能在癌症治疗中发挥作用 .
阿尔茨海默病抑制
噻吩衍生物已被合成作为针对阿尔茨海默病的潜在抑制剂,表明其在神经退行性疾病治疗中的应用 .
腐蚀抑制
在材料科学领域,噻吩衍生物被用作金属腐蚀抑制剂,这对保护工业设备和基础设施具有重要意义 .
发光二极管 (LED) 制造
噻吩化合物也因其良好的电子特性而被用于 LED 的制造,促进了显示技术的进步 .
结构研究和分析
噻吩衍生物的结构特性正在研究中,这对于了解其在各个领域的特性和潜在应用至关重要 .
新型化合物的合成
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It is suggested that similar compounds may act as inhibitors of certain biochemical processes . The compound’s interaction with its targets could result in changes to these processes, potentially leading to its observed effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antioxidant activity . This suggests that the compound may affect pathways related to oxidative stress and free radical scavenging.
Pharmacokinetics
The compound’s degree of lipophilicity, which can impact its ability to diffuse into cells, is a factor that could influence its bioavailability .
Result of Action
Similar compounds have been found to exhibit antioxidant activity , suggesting that this compound may also have the ability to neutralize harmful free radicals at the molecular and cellular levels.
生化分析
Biochemical Properties
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a dual inhibitor of growth factor receptors, which are essential for cell proliferation and survival . The compound’s interaction with these receptors suggests its potential use in cancer therapy. Additionally, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell growth, making it a potential candidate for anticancer drugs.
Cellular Effects
The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of growth factor receptors can lead to the downregulation of signaling pathways that promote cell proliferation . This can result in reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound’s interaction with DHFR can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid exerts its effects through several mechanisms. It binds to growth factor receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, the compound inhibits DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and leads to cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on growth factor receptors and DHFR . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits growth factor receptors and DHFR, leading to reduced cell proliferation and increased apoptosis . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate DNA synthesis and cell proliferation . The compound’s inhibition of DHFR disrupts the folate cycle, leading to reduced production of tetrahydrofolate and subsequent inhibition of DNA synthesis . This disruption can result in cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy.
Transport and Distribution
The transport and distribution of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on growth factor receptors and DHFR . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with growth factor receptors and DHFR . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This precise localization is crucial for the compound’s inhibitory effects on cell proliferation and DNA synthesis.
属性
IUPAC Name |
2-[(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-10(15)5-11-9-4-7(12-6-13-9)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHNRGMXWFGUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

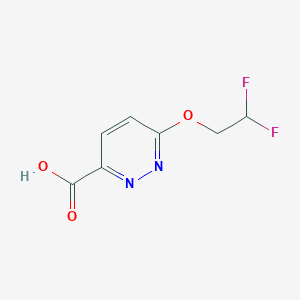
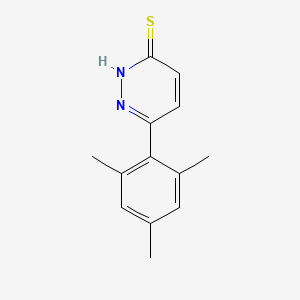
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
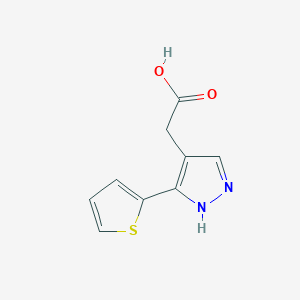
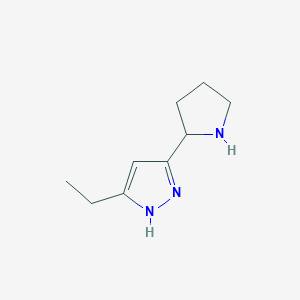
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

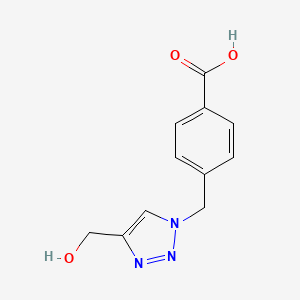

![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)
